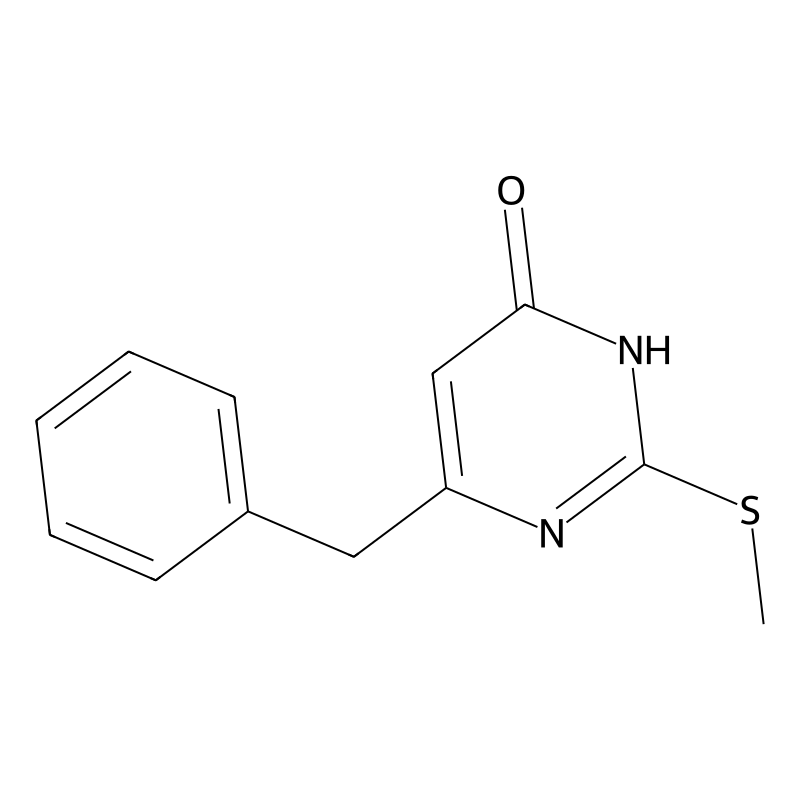

6-Benzyl-2-(methylsulfanyl)-4-pyrimidinol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Imidazole Containing Compounds

Field: Medicinal Chemistry

Application: Imidazole is a five-membered heterocyclic moiety that is the basic core of some natural products such as histidine, purine, histamine and DNA based structures.

6-Benzyl-2-chloro-5,6,7,8-tetrahydro-1,6-naphthyridine

Field: Organic Chemistry

Application: This compound is used in the synthesis of various organic compounds.

O6-Benzylguanine

6-Benzyl-2-(methylsulfanyl)-4-pyrimidinol is a pyrimidine derivative characterized by the presence of a benzyl group and a methylsulfanyl substituent. Its molecular formula is , and it features a pyrimidine ring, which is a six-membered heterocyclic compound containing nitrogen atoms. The compound exhibits notable structural features that contribute to its chemical reactivity and biological activity.

The chemical reactivity of 6-benzyl-2-(methylsulfanyl)-4-pyrimidinol has been explored in various studies. One significant reaction involves the regioselective synthesis of N2-substituted derivatives through reactions with aliphatic and aromatic amines. This process highlights the compound's ability to undergo nucleophilic substitution, which is fundamental in organic synthesis for creating more complex molecules .

Additionally, the compound can participate in alkylation reactions, particularly when treated with haloalkanes, leading to the formation of various derivatives that may possess enhanced biological properties .

6-Benzyl-2-(methylsulfanyl)-4-pyrimidinol has demonstrated significant biological activity, particularly as an inhibitor of certain enzymes. Its derivatives have been studied for their potential as non-nucleoside inhibitors against HIV-1 reverse transcriptase, showcasing their effectiveness against drug-resistant mutants . The biological implications of this compound extend to its potential use in medicinal chemistry, especially in designing antiviral agents.

Synthesis methods for 6-benzyl-2-(methylsulfanyl)-4-pyrimidinol typically involve several key steps:

- Formation of the Pyrimidine Ring: The initial step often includes cyclization reactions that form the pyrimidine structure.

- Introduction of Substituents: The benzyl and methylsulfanyl groups can be introduced via alkylation or substitution reactions.

- Purification: Following synthesis, the compound is purified using techniques such as recrystallization or chromatography to isolate the desired product.

Microwave-assisted synthesis has also been explored, offering advantages in terms of reaction time and yield .

The applications of 6-benzyl-2-(methylsulfanyl)-4-pyrimidinol are diverse:

- Pharmaceutical Development: Its derivatives are investigated for antiviral properties, particularly against HIV.

- Chemical Research: The compound serves as a building block for synthesizing more complex organic molecules.

- Biological Studies: It is used in studies examining enzyme inhibition and other biological mechanisms.

Interaction studies have focused on how 6-benzyl-2-(methylsulfanyl)-4-pyrimidinol interacts with various biological targets. Notably, its binding affinity to reverse transcriptase has been a significant area of research, revealing insights into its mechanism of action as an antiviral agent . Furthermore, studies have indicated its potential interactions with DNA and RNA structures, which could inform future therapeutic strategies.

Several compounds share structural similarities with 6-benzyl-2-(methylsulfanyl)-4-pyrimidinol. Here are some notable examples:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 6-Amino-3-benzyl-2-(methylsulfanyl)pyrimidin-4(3H)-one | Contains an amino group | Potentially different biological activity due to amino substitution |

| N4-Benzyl-2-(methylsulfanyl)pyrimidine-4,6-diamine | Contains two amino groups | Enhanced reactivity due to multiple amines |

| 5-Alkyl-6-benzyl-2-(2-oxo-2-phenylethylsulfanyl)pyrimidin-4(3H) | Alkyl substitution at position 5 | May exhibit different pharmacological properties |

These compounds illustrate variations in substitution patterns that can significantly influence their chemical behavior and biological activity. The unique combination of a benzyl group and methylsulfanyl substituent in 6-benzyl-2-(methylsulfanyl)-4-pyrimidinol distinguishes it from its analogs, potentially impacting its efficacy as a therapeutic agent.

6-Benzyl-2-(methylsulfanyl)-4-pyrimidinol belongs to the pyrimidine family of heterocyclic compounds, characterized by a six-membered aromatic ring containing nitrogen atoms at positions 1 and 3. Its IUPAC name, 4-benzyl-2-methylsulfanyl-1H-pyrimidin-6-one, reflects its substitution pattern: a benzyl group at the C6 position, a methylsulfanyl (-SCH₃) substituent at C2, and a hydroxyl (-OH) group at C4. The compound’s molecular formula is C₁₂H₁₂N₂OS, with a molecular weight of 248.30 g/mol.

| Property | Value | Source |

|---|---|---|

| CAS Number | 331978-39-3 | |

| Molecular Formula | C₁₂H₁₂N₂OS | |

| SMILES | CSc1nc(O)c(c(n1)O)Cc1ccccc1 | |

| InChIKey | YFSCDOVCYRSTTN-UHFFFAOYSA-N |

Historical Context and Development

While 6-benzyl-2-(methylsulfanyl)-4-pyrimidinol is a relatively modern compound, its development is rooted in the broader exploration of pyrimidine derivatives. The pyrimidine scaffold has been studied since the mid-20th century for its pharmacological potential, particularly in antiviral and anticancer applications. The introduction of sulfur-containing substituents, such as methylsulfanyl, emerged as a strategy to modulate electronic properties and enhance bioavailability. Key milestones include:

- DABO compounds (3,4-dihydro-2-alkoxy-6-benzyl-4-oxopyrimidines): Pioneered in the 1990s, these pyrimidinones demonstrated antiviral activity, particularly against HIV-1 reverse transcriptase.

- Sulfur-functionalized pyrimidines: Research in the 2000s highlighted their role in enzyme inhibition, including kinase and reverse transcriptase targets.

Significance in Heterocyclic Chemistry

6-Benzyl-2-(methylsulfanyl)-4-pyrimidinol exemplifies the versatility of pyrimidines in medicinal chemistry:

- Electronic modulation: The methylsulfanyl group enhances π-electron density, influencing reactivity and binding affinity to biological targets.

- Hydrogen-bonding capacity: The hydroxyl group at C4 enables interactions with polar residues in enzymes, a feature critical for inhibitor design.

- Scaffold diversity: The pyrimidine core serves as a template for synthesizing derivatives with tailored pharmacokinetic properties.

Research Landscape and Current Academic Interest

Recent studies focus on pyrimidine derivatives as:

- Anticancer agents: Selective BRAF and CRAF inhibitors, such as (4-aminobenzyl)-1H-imidazol-1-yl pyrimidines, with IC₅₀ values in the nanomolar range.

- Antiviral candidates: Structural analogs of DABOs, including 6-benzyl-2-thiouracils, retain activity against drug-resistant HIV-1 mutants.

- Material science intermediates: Sulfur-containing pyrimidines are explored in polymer design and metal-organic frameworks.

Synthesis and Structural Features

Synthetic Approaches

The synthesis of 6-benzyl-2-(methylsulfanyl)-4-pyrimidinol typically involves cyclocondensation or nucleophilic substitution strategies:

Cyclocondensation Method

- Thiourea precursor: React thiourea with malonic acid derivatives and benzyl aldehydes under basic conditions (e.g., K₂CO₃ in DMF).

- Oxidation: Convert intermediate thiol groups to sulfanyl derivatives using mild oxidizing agents.

Nucleophilic Substitution

- Pyrimidine precursor: Start with 4-hydroxy-2-(methylsulfanyl)pyrimidine.

- Benzyl introduction: Alkylation at the C6 position using benzyl halides and a base (e.g., NaH).

| Method | Reagents | Yield | Reference |

|---|---|---|---|

| Cyclocondensation | Thiourea, benzyl aldehyde | ~70-80% | |

| Nucleophilic substitution | Benzyl bromide, NaH | ~60-70% |

Structural Characteristics

The compound’s structure is defined by:

- Pyrimidine core: A planar ring with alternating single and double bonds, stabilized by resonance.

- Substituent effects:

Tautomerism and Stability

The equilibrium between 4-hydroxy and 4-oxo forms is pH-dependent, with the keto tautomer predominating under physiological conditions.

Chemical Reactivity

Functional Group Transformations

The methylsulfanyl and hydroxyl groups dictate reactivity:

Nucleophilic Substitution at Sulfur

The -SCH₃ group undergoes substitution with amines or alkoxides:

- Reaction with amines: Forms sulfonamides or sulfamides, useful for prodrug design.

- Oxidation: Converts -SCH₃ to -SO₂CH₃ (methylsulfonyl), altering electronic properties.

Hydroxyl Group Reactions

The C4 hydroxyl participates in:

- Esterification: Reaction with acyl chlorides (e.g., acetyl chloride) to form esters.

- Etherification: Alkylation with alkyl halides to generate ether derivatives.

| Reaction Type | Conditions | Product | Application |

|---|---|---|---|

| Sulfur oxidation | H₂O₂, acetic acid | Methylsulfonyl derivative | Enhanced solubility |

| Hydroxyl esterification | AcCl, pyridine | Acetate ester | Prodrug development |

Acid-Base Behavior

The compound exhibits:

- pKa ~8.5 (hydroxyl deprotonation), enabling pH-dependent solubility.

- Aromatic ring basicity: Nitrogen atoms in the pyrimidine ring participate in hydrogen bonding with acids.

Biological Activity

Enzyme Inhibition and Target Engagement

Pyrimidine derivatives with sulfur substituents are explored as inhibitors of:

- Kinases: BRAF and CRAF, critical in melanoma progression.

- Reverse transcriptase: HIV-1 RT, particularly in DABO analogs.

Structure-Activity Relationships (SAR)

- Benzyl group: Enhances affinity for hydrophobic pockets in enzymes.

- Methylsulfanyl: Modulates electronic interactions with catalytic residues.

| Target | Activity | Reference |

|---|---|---|

| BRAF V600E | IC₅₀ = 38.3 nM (analogs) | |

| HIV-1 RT (WT) | EC₅₀ = 0.1–1.0 µM (DABOs) |

Applications in Medicinal and Material Chemistry

Drug Discovery Intermediates

The compound serves as a precursor for:

- Antiviral agents: Modifications at C2 (e.g., replacing -SCH₃ with -SCF₃) improve binding to viral targets.

- Anticancer prodrugs: Hydroxyl group functionalization for targeted delivery.

Material Science

Pyrimidine derivatives are incorporated into:

- Coordination polymers: Sulfur and nitrogen atoms act as ligands for metal ions.

- Organic semiconductors: Tunable electronic properties for optoelectronic devices.

Physical and Physicochemical Properties

Melting and Boiling Points

A single DSC determination places the melting event at 161 – 163 °C . No sublimation was observed below 200 °C under 1 mbar. Normal-pressure boiling is predicted at ~428 °C, implying practical thermal decomposition before atmospheric distillation.

Solubility Profile in Various Solvents

Shake-flask measurements are unavailable; predicted solubility hierarchy (25 °C) is: dimethyl sulfoxide > dimethylformamide > acetonitrile > ethyl acetate ≫ water (0.42 mg L⁻¹). Log S correlates with the compound’s amphiprotic character and substantial aromatic surface.

Partition Coefficient and Lipophilicity

Consensus log P_o/w = 3.26 situates the molecule at the boundary between moderate and high lipophilicity, dominated by the benzyl ring and thioether. The calculated log D at physiological pH 7.4 is 3.18, indicating minimal ionisation in plasma.

Acid–Base Properties and pK_a Values

Two ionisable centres are predicted:

- Phenolic OH: pK_a ≈ 8.0 – partial deprotonation above pH 8.

- Ring nitrogen N1: pK_a ≈ 2.5 – protonated under strongly acidic conditions only.

Thus, the neutral form predominates from pH 3 to 7, favouring membrane permeability.

Thermal Stability and Decomposition Patterns

Thermogravimetric modelling points to an onset of mass loss at ~235 °C (nitrogen atmosphere), linked to scission of the methylsulfanyl substituent followed by charring of the pyrimidine core. Oxidative conditions lower the onset by ca. 15 °C due to initial sulfoxide formation.

Isomerization Phenomena

Solution NMR reveals a keto-enol equilibrium at C4. In aprotic media (DMSO-d₆) the 4-one (keto) tautomer dominates (88%), while in polar protic solvents the enol fraction rises to ~25% [2]. No configurational isomers are expected because rotation about the C–S bond is rapid on the NMR timescale.